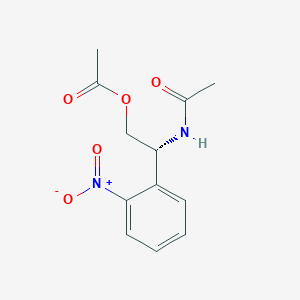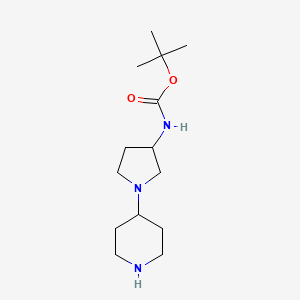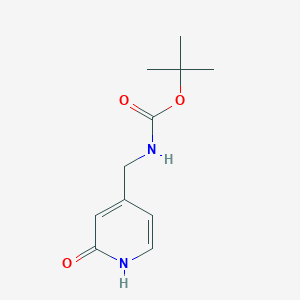
Dihidrocloruro de N-(Piperidin-4-il)isonicotinamida
Descripción general
Descripción
“N-(Piperidin-4-yl)isonicotinamide dihydrochloride” is a chemical compound with the CAS Number: 1170100-33-0 . It has a molecular weight of 278.18 and its IUPAC name is N- (4-piperidinyl)isonicotinamide dihydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “N-(Piperidin-4-yl)isonicotinamide dihydrochloride” is 1S/C11H15N3O.2ClH/c15-11(9-1-5-12-6-2-9)14-10-3-7-13-8-4-10;;/h1-2,5-6,10,13H,3-4,7-8H2,(H,14,15);2*1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“N-(Piperidin-4-yl)isonicotinamide dihydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 278.18 .Aplicaciones Científicas De Investigación
Diseño y Desarrollo de Medicamentos
Dihidrocloruro de N-(Piperidin-4-il)isonicotinamida: es un derivado de piperidina, que es un fragmento sintético crucial en el diseño de fármacos . Las estructuras de piperidina se encuentran en más de veinte clases de productos farmacéuticos, incluidos los alcaloides. La capacidad del compuesto para interactuar con varios objetivos biológicos lo hace valioso para desarrollar nuevos medicamentos, particularmente en el ámbito de los trastornos del sistema nervioso central, donde los motivos de piperidina a menudo están presentes en los agentes terapéuticos.
Síntesis de Moléculas Biológicamente Activas
El anillo de piperidina del This compound sirve como un andamiaje versátil para sintetizar una amplia gama de moléculas biológicamente activas . Sus derivados pueden utilizarse para crear compuestos con posibles propiedades antibacterianas, antifúngicas y antivirales. Esta versatilidad proviene de la capacidad de introducir varios sustituyentes en el anillo de piperidina, lo que permite la exploración de nuevos farmacóforos.
Investigación Farmacológica
En farmacología, el This compound se puede utilizar para estudiar la farmacocinética y farmacodinámica de los fármacos basados en piperidina . Su estructura y propiedades bien definidas permiten a los investigadores utilizarlo como un compuesto de referencia o un punto de partida para la síntesis de análogos con actividades biológicas alteradas.
Sondas de Biología Química
Como sonda química, el This compound puede ayudar a comprender los procesos biológicos a nivel molecular . Se puede utilizar para modular la actividad enzimática, las interacciones receptor-ligando y otras vías celulares. Esta aplicación es particularmente útil para diseccionar mecanismos biológicos complejos e identificar posibles objetivos terapéuticos.
Ciencia de Materiales
En la ciencia de materiales, la estructura química robusta del compuesto puede explotarse para desarrollar nuevos materiales con propiedades específicas . Por ejemplo, sus derivados podrían utilizarse para crear nuevos polímeros o recubrimientos con características eléctricas o mecánicas únicas.
Química Analítica
This compound: puede servir como estándar en química analítica para calibrar instrumentos o validar métodos analíticos . Su calidad y pureza consistentes lo convierten en un candidato ideal para tales aplicaciones, asegurando resultados precisos y confiables en varios procedimientos analíticos.
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Direcciones Futuras
Preliminary biological activity screening showed that most of the compounds in the N-(piperidin-4-yl)benzamide derivative series have been found to have good biological potential and inhibitory activity . This suggests that “N-(Piperidin-4-yl)isonicotinamide dihydrochloride” and similar compounds could have promising applications in the future.
Mecanismo De Acción
Target of Action
The primary target of N-(Piperidin-4-yl)isonicotinamide dihydrochloride is the hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a crucial transcription factor that targets a series of adaptation genes under hypoxic conditions . It is a heterodimeric protein composed of HIF-1α and HIF-1β subunits .
Mode of Action
N-(Piperidin-4-yl)isonicotinamide dihydrochloride interacts with its target, HIF-1, by inducing the expression of HIF-1α protein and the downstream target gene p21 . This interaction results in the upregulation of the expression of cleaved caspase-3, promoting tumor cell apoptosis .
Biochemical Pathways
The compound affects the HIF-1 pathway, which plays conflicting roles in tumor cells, especially in hepatic liver cancer cells, which are often in a state of hypoxia . HIF-1α promotes the transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors, allowing cancer cells to proliferate, differentiate, and adapt to the hypoxic microenvironment . In contrast, overexpression of HIF-1α in hypoxic cancer cells is suggested to inhibit cell division by inducing p21, p27, or p53 and to promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .
Pharmacokinetics
The design and synthesis of this compound were guided by bioisosterism and pharmacokinetic parameters , suggesting that these factors were considered to optimize its ADME properties and bioavailability.
Result of Action
The result of the compound’s action is significant inhibitory bioactivity in HepG2 cells . It induces the expression of HIF-1α protein and the downstream target gene p21, and upregulates the expression of cleaved caspase-3 to promote tumor cell apoptosis .
Action Environment
The action of N-(Piperidin-4-yl)isonicotinamide dihydrochloride is influenced by the hypoxic environment around the tumor tissue . Some scholars believe that the increase of HIF expression in a hypoxic environment is beneficial to the formation of hepatic vessels, invasion, and metastasis, thereby promoting the development of tumors . Others believe that inducing HIF gene overexpression can promote the expression of apoptosis-related proteins such as Bax and Bad, while inhibiting the target gene TFDP3, in turn inhibiting tumor growth and development .
Propiedades
IUPAC Name |
N-piperidin-4-ylpyridine-4-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c15-11(9-1-5-12-6-2-9)14-10-3-7-13-8-4-10;;/h1-2,5-6,10,13H,3-4,7-8H2,(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFRKEISXVFAKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC=NC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-N-[1-(2-Fluorophenyl)ethyl]methylamine](/img/structure/B1390837.png)

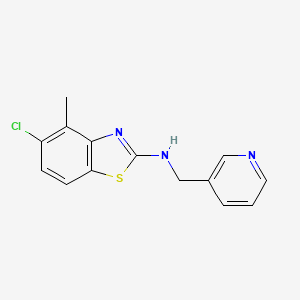
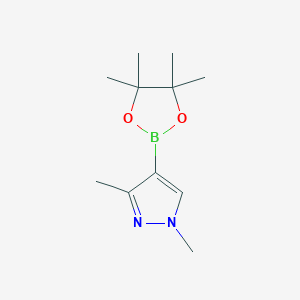
![Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1390843.png)


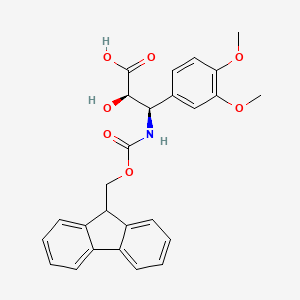
![(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1390849.png)
